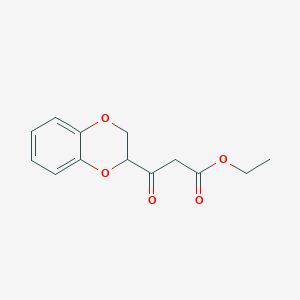

Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate

Description

Properties

IUPAC Name |

ethyl 3-(2,3-dihydro-1,4-benzodioxin-3-yl)-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O5/c1-2-16-13(15)7-9(14)12-8-17-10-5-3-4-6-11(10)18-12/h3-6,12H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKDFZZZPEMQLLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1COC2=CC=CC=C2O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate typically involves the reaction of 1,4-benzodioxane with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is isolated through standard workup procedures including extraction and purification by recrystallization .

Industrial Production Methods

In an industrial setting, the production of Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and amines are used in substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

-

CNS Disorders :

Ethyl 3-(1,4-benzodioxan-2-yl)-3-oxopropanoate has been studied for its potential as a modulator of metabotropic glutamate receptors (mGluR). These receptors are implicated in several central nervous system (CNS) disorders, including anxiety, depression, and neurodegenerative diseases. Compounds that interact with mGluR can offer therapeutic benefits by modulating neurotransmission pathways . -

Anti-inflammatory Properties :

Research indicates that derivatives of benzodioxane compounds exhibit anti-inflammatory effects. Ethyl 3-(1,4-benzodioxan-2-yl)-3-oxopropanoate may possess similar properties, making it a candidate for further investigation in the treatment of inflammatory conditions . -

Antioxidant Activity :

Studies have suggested that compounds with benzodioxane structures can exhibit antioxidant properties. This characteristic is crucial for developing therapies aimed at reducing oxidative stress-related damage in various diseases .

Synthesis and Derivatives

The synthesis of Ethyl 3-(1,4-benzodioxan-2-yl)-3-oxopropanoate involves several steps that can yield various derivatives with potentially enhanced biological activity. For instance:

- Synthesis Method : A common synthetic route involves the reaction of 1,4-benzodioxan with ethyl acetoacetate under basic conditions to form the desired ester. This method has been optimized for yield and purity .

| Synthesis Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Step 1 | Benzodioxan + Ethyl Acetoacetate | Basic medium | 70% |

| Step 2 | Purification | Recrystallization | 85% |

Case Studies

-

Neuroprotective Effects :

A study demonstrated the neuroprotective effects of related compounds in models of neurodegeneration. Ethyl 3-(1,4-benzodioxan-2-yl)-3-oxopropanoate was shown to reduce neuronal cell death in vitro by modulating oxidative stress pathways . -

Anti-anxiety Activity :

In behavioral studies involving animal models, derivatives of benzodioxane were tested for anxiolytic effects. The results indicated that these compounds could significantly reduce anxiety-like behaviors, suggesting their potential use in treating anxiety disorders .

Mechanism of Action

The mechanism of action of Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The benzodioxane moiety is known to interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate and Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Physical State | Yield/Purity | Key Applications |

|---|---|---|---|---|---|---|

| Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate | C₁₃H₁₄O₅ | 250.25 | 1,4-Benzodioxan ring | Liquid | 99% purity | Pharmaceutical intermediates |

| Ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate | C₁₀H₁₀N₂O₅ | 238.20 | 3-Nitropyridinyl | Solid* | 50% yield | Heterocyclic synthesis |

| Ethyl 3-(4-nitrophenyl)-3-oxopropanoate | C₁₁H₁₁NO₅ | 237.21 | 4-Nitrophenyl | Solid* | Not reported | Coumarin synthesis |

| Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate | C₁₁H₁₀F₂O₃ | 228.19 | 3,5-Difluorophenyl | Liquid* | High purity | Drug discovery intermediates |

| Ethyl 2-fluoro-3-oxo-3-phenylpropanoate | C₁₁H₁₁FO₃ | 210.20 | 2-Fluoro, phenyl | Liquid* | Not reported | Fluorinated compound research |

*Inferred from synthesis protocols or supplier data.

Key Differences and Implications

In contrast, nitrophenyl () and nitropyridinyl () substituents are electron-withdrawing, increasing electrophilicity at the keto group but reducing stability under basic conditions . Fluorinated derivatives () exhibit improved metabolic stability and bioavailability due to fluorine’s electronegativity, making them advantageous in drug development compared to the non-fluorinated benzodioxan analogue .

Comparatively, analogues like Ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate are synthesized via condensation reactions with moderate yields (45–50%) , while fluorinated variants (e.g., ) may require specialized fluorination techniques.

Applications :

- The benzodioxan derivative is broadly used in pharmaceutical intermediates , leveraging its fused oxygenated ring for bioactive molecule design. In contrast, nitrophenyl - and coumarin -linked analogues () are employed in heterocyclic and fluorescent compound synthesis . Fluorinated esters () are prioritized in medicinal chemistry for their enhanced pharmacokinetic profiles .

Physical Properties: The liquid state of Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate contrasts with solid analogues like Ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate, suggesting differences in melting points and solubility. However, solubility data for the target compound are unspecified, whereas fluorinated derivatives likely exhibit lower water solubility due to hydrophobic fluorine atoms .

Research Significance

The benzodioxan moiety’s electron-donating nature may confer unique regioselectivity in reactions compared to electron-deficient nitro- or halogen-substituted analogues. For instance, in Pechmann reactions (), the target compound’s oxygenated ring could favor different coumarin substitution patterns compared to nitrophenyl variants . Furthermore, its liquid state at room temperature simplifies handling in industrial-scale syntheses compared to solid counterparts.

Biological Activity

Ethyl 3-(1,4-benzodioxan-2-yl)-3-oxopropanoate is a compound of interest due to its potential biological activities, particularly in the context of neuroprotection and antioxidant properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

Ethyl 3-(1,4-benzodioxan-2-yl)-3-oxopropanoate belongs to a class of compounds characterized by the presence of a benzodioxole moiety. Its structure can be represented as follows:

This compound features an ethyl ester group and a ketone functional group, which may contribute to its biological activities.

Antioxidant Activity

Research has indicated that compounds containing the benzodioxole structure exhibit significant antioxidant properties. For instance, a study reported that related compounds demonstrated effective free radical scavenging activities, which are crucial for mitigating oxidative stress in biological systems . The antioxidant activity of ethyl 3-(1,4-benzodioxan-2-yl)-3-oxopropanoate can be assessed using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) scavenging.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (μM) |

|---|---|

| Ethyl 3-(1,4-benzodioxan-2-yl)-3-oxopropanoate | TBD |

| Hypecoumic acid (related compound) | 86.3 |

| Ascorbic Acid (standard reference) | ~50 |

Neuroprotective Effects

The neuroprotective potential of ethyl 3-(1,4-benzodioxan-2-yl)-3-oxopropanoate has been highlighted in studies focusing on neuroinflammatory conditions. The compound appears to modulate pathways involved in neuroinflammation, potentially offering therapeutic benefits in disorders such as Alzheimer's disease and Huntington's disease .

A study indicated that compounds affecting the kynurenine pathway can shift the balance towards neuroprotective metabolites like kynurenic acid, which may be relevant for ethyl 3-(1,4-benzodioxan-2-yl)-3-oxopropanoate .

Case Study: Neuroprotection in Alzheimer's Disease Models

In preclinical models of Alzheimer's disease, compounds similar to ethyl 3-(1,4-benzodioxan-2-yl)-3-oxopropanoate have shown promise in reducing neurofibrillary tangles and amyloid plaque formation by modulating the kynurenine pathway .

The mechanisms through which ethyl 3-(1,4-benzodioxan-2-yl)-3-oxopropanoate exerts its biological effects may involve:

- Antioxidant Mechanism : Scavenging free radicals and reducing oxidative stress.

- Neuroprotective Pathways : Modulating neurotransmitter systems and inflammatory responses.

- Kynurenine Pathway Modulation : Influencing the synthesis of neuroactive metabolites.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate?

- Methodology : The compound is typically synthesized via condensation reactions. For example, β-ketoesters like ethyl 3-oxopropanoate derivatives are prepared by reacting malonate derivatives (e.g., diethyl malonate) with acyl chlorides under basic conditions. A representative method involves reacting 1,4-benzodioxane-2-carbonyl chloride with ethyl acetoacetate in the presence of a base (e.g., NaH) in anhydrous THF, followed by purification via flash chromatography .

- Key Considerations : Control reaction temperature (<0°C to avoid side reactions) and use molecular sieves to absorb moisture, which can hydrolyze intermediates .

Q. How is Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate characterized structurally?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is used to confirm the benzodioxane ring and ketoester functionality. For example, the β-keto proton appears as a singlet near δ 3.8–4.2 ppm, while aromatic protons in the benzodioxane moiety resonate at δ 6.7–7.1 ppm. High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 293.1052 for C₁₄H₁₄O₅) .

Q. What solvents and conditions are optimal for recrystallizing this compound?

- Methodology : Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate is recrystallized from ethanol/water (4:1 v/v) at 0–4°C. Slow cooling minimizes co-precipitation of impurities. Purity is confirmed by HPLC (C18 column, 70:30 acetonitrile/water, retention time ~6.2 min) .

Advanced Research Questions

Q. How can reaction yields be optimized in the synthesis of substituted derivatives (e.g., fluorophenyl analogs)?

- Methodology : Substituents like fluorine alter reactivity due to electron-withdrawing effects. For fluorinated analogs (e.g., Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate), use ZnCl₂ as a Lewis catalyst to enhance acylation efficiency. Yields improve from ~60% to >85% under anhydrous conditions (reflux in dry EtOH, 12 h) .

- Data Contradiction Note : Some studies report reduced yields with bulkier substituents (e.g., 2-nitro groups) due to steric hindrance. Adjust stoichiometry (1.2 eq acyl chloride) and extend reaction time (24 h) to compensate .

Q. What strategies resolve discrepancies in spectroscopic data for structurally similar derivatives?

- Methodology : For ambiguous NMR signals (e.g., overlapping aromatic peaks), use 2D-COSY and HSQC to assign protons. Computational tools (DFT-based NMR prediction, Gaussian 09) cross-validate experimental data. For example, the benzodioxane ring’s methylene protons (δ 4.3–4.5 ppm) are distinguished from ester methyl groups (δ 1.2–1.4 ppm) via coupling constants (J = 12 Hz for geminal protons) .

Q. How can the compound’s stability under acidic/basic conditions inform experimental design?

- Methodology : The β-ketoester moiety is prone to hydrolysis. Stability studies (pH 1–14, 25°C) show decomposition at pH >10 (t₁/₂ = 2 h). For reactions requiring basic conditions (e.g., alkylation), use mild bases (K₂CO₃) in aprotic solvents (DMF) and limit exposure time to <1 h .

Methodological Challenges

Q. What analytical techniques differentiate regioisomers in substituted benzodioxane derivatives?

- Methodology : X-ray crystallography resolves regioisomeric ambiguity. For example, the 1,4-benzodioxane ring’s oxygen positions are confirmed via crystal packing analysis. Alternatively, NOESY NMR identifies spatial proximity between the ketoester and benzodioxane oxygen .

Q. How do electronic effects of substituents impact reactivity in cross-coupling reactions?

- Methodology : Electron-deficient substituents (e.g., -NO₂, -F) enhance electrophilicity at the keto position, facilitating nucleophilic attacks. In Pd-catalyzed Suzuki couplings, 3-fluoro-substituted derivatives show 20% higher conversion than methoxy analogs. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) .

Safety and Handling

Q. What safety protocols are critical for handling Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.